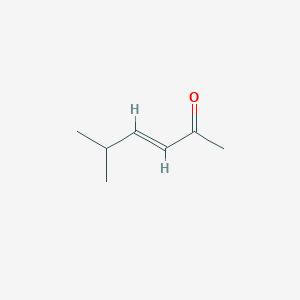













|
REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[Na].C(OCC)(=O)CC(OCC)=O.[CH3:17][CH:18]([CH3:24])[CH:19]=[CH:20][C:21](=[O:23])[CH3:22].[OH-].[K+].Cl>O.C(O)C>[CH:18]([CH:19]1[CH2:20][C:21](=[O:23])[CH2:22][C:2](=[O:1])[CH2:3]1)([CH3:24])[CH3:17] |f:0.1,5.6,^1:4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
168.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
114.24 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=CC(C)=O)C
|
|
Name
|
|
|
Quantity
|
123.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
and refluxing
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture refluxed for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
DISTILLATION
|
|
Details
|
The ethanol is distilled
|
|
Type
|
ADDITION
|
|
Details
|
the mixture treated with three 15 g portions of activated charcoal
|
|
Type
|
FILTRATION
|
|
Details
|
The hot reaction mixture is filtered
|
|
Type
|
FILTRATION
|
|
Details
|
through filter aid after acidification to pH 2
|
|
Type
|
EXTRACTION
|
|
Details
|
The product is extracted with hot isopropyl ether (700 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling of the isopropyl ether layer
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1CC(CC(C1)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60.5 g | |
| YIELD: PERCENTYIELD | 40% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |